4-Bromo-3-chloro-2-fluoro-N-methylbenzamide
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Overview
Description
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrClFNO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Fluorination: The incorporation of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of N-methylbenzylamine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. As an androgen receptor antagonist, it binds to the androgen receptor, preventing androgens from binding and activating the receptor. This inhibition blocks the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby modulating gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Lacks the chlorine atom but shares similar properties and applications.
4-Bromo-3-chloro-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of the amide group.
4-Bromo-3-chloro-2-methylbenzamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVYIIAAZSKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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